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Compound of Interest

Compound Name:
1,3-Bis[(9H-carbazol-4-

yl)oxy]propan-2-ol

CAS No.: 1276477-91-8

Cat. No.: B587145 Get Quote

Chemical Properties, Mechanistic Formation, and Control Strategies

Executive Summary
In the development and manufacture of Carvedilol—a non-selective

-blocker/

-1 blocker used for heart failure and hypertension—Impurity B (EP/BP nomenclature)
represents a critical process-related impurity.[1][2] Chemically identified as 3,3'-((2-(2-
methoxyphenoxy)ethyl)azanediyl)bis(1-((9H-carbazol-4-yl)oxy)propan-2-ol), it is commonly
referred to as the "Bis-carbazole" impurity.[3][4]

Its formation is driven by the over-alkylation of the primary amine intermediate during the ring-

opening of the epoxide precursor. Due to its significant lipophilicity and structural similarity to

the active pharmaceutical ingredient (API), Impurity B poses specific challenges in downstream

purification and analytical resolution. This guide provides a comprehensive technical analysis of

Impurity B, detailing its physicochemical profile, formation kinetics, and validated control

strategies.
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Impurity B is a tertiary amine "dimer" formed by the reaction of two equivalents of the carbazole

epoxide with one equivalent of the phenoxyethylamine. Unlike Carvedilol, which is a secondary

amine, Impurity B lacks the reactive N-H proton, altering its basicity and hydrogen-bonding

capacity.

Table 1: Physicochemical Profile of Carvedilol EP
Impurity B

Property Specification / Detail

Common Name
Carvedilol Impurity B (EP), Carvedilol Bis-

carbazole

IUPAC Name

3,3'-((2-(2-

methoxyphenoxy)ethyl)azanediyl)bis(1-((9H-

carbazol-4-yl)oxy)propan-2-ol)

CAS Registry Number 918903-20-5

Molecular Formula

Molecular Weight 645.75 g/mol

Structural Class Bis-carbazole tertiary amine

Appearance White to off-white powder

Solubility
Practically insoluble in water; Soluble in DMSO,

DMF; Slightly soluble in Methylene Chloride

Chromophore
Carbazole moiety (Absorbance maxima: ~240

nm, ~285 nm)

Mechanistic Formation Pathways
The formation of Impurity B is a classic example of competitive nucleophilic substitution during

the synthesis of secondary amines via epoxide ring opening.

The Kinetic Driver
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The standard synthesis of Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-

carbazole (Epoxide) with 2-(2-methoxyphenoxy)ethanamine (Primary Amine).

Primary Reaction: The primary amine attacks the epoxide to form Carvedilol (Secondary

Amine).

Secondary Reaction (Impurity B): The newly formed secondary amine (Carvedilol) remains

nucleophilic. If local concentration of the Epoxide is high, Carvedilol competes with the

starting primary amine for the epoxide, resulting in the tertiary amine—Impurity B.

Pathway Visualization
The following diagram illustrates the competitive kinetics governing the ratio of Carvedilol to

Impurity B.

Kinetic Control: k1 vs k24-(oxiran-2-ylmethoxy)-9H-carbazole
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Carvedilol
(Secondary Amine - API)

+ Amine (k1)

Impurity B
(Tertiary Amine - Bis-impurity)2-(2-methoxyphenoxy)ethanamine
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Caption: Competitive nucleophilic attack pathway. Impurity B arises when the product

(Carvedilol) acts as a nucleophile against the starting epoxide.

Analytical Strategy & Method Development
Detecting Impurity B requires a method capable of resolving a highly lipophilic bis-molecule

from the main API. Due to its doubled carbazole structure, Impurity B exhibits significantly

higher retention in Reversed-Phase Chromatography (RP-HPLC).

HPLC Method Parameters (EP Aligned)
The European Pharmacopoeia (EP) monograph utilizes a phosphate buffer/acetonitrile gradient

or isocratic system. Impurity B is a late-eluting peak.
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Parameter Condition

Column
C8 or C18 (e.g., Inertsil C8, 150 x 4.6 mm, 5

µm)

Mobile Phase Phosphate Buffer (pH 2.0 - 2.5) : Acetonitrile

Elution Mode
Isocratic (typically ~55:45 Buffer:ACN) or

Gradient

Flow Rate 1.0 mL/min

Detection
UV @ 240 nm (High sensitivity for carbazole

ring)

Relative Retention (RRT) ~6.7 (relative to Carvedilol)

Critical Analytical Insights
Resolution: Impurity B elutes very late (RRT ~6.7). Analysts must ensure the run time is

sufficient (often >40 minutes) to elute this peak and prevent it from carrying over into

subsequent injections ("ghost peaks").

pH Sensitivity: At pH 2.0, the tertiary amine of Impurity B is protonated, but the molecule

remains dominated by the two hydrophobic carbazole rings, maintaining strong retention on

C18 phases.

System Suitability: The resolution between Carvedilol and Impurity C is often the primary

suitability criterion, but the tailing factor of Impurity B should be monitored due to its size and

potential for secondary interactions with silanols.

Analytical Workflow Logic
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Carvedilol Sample
(API or Tablet)

Sample Preparation
Diluent: Mobile Phase

Conc: 1.0 mg/mL

RP-HPLC Separation
Stationary Phase: C8/C18

Mobile Phase: pH 2.5 Buffer/ACN

UV Detection @ 240 nm

Data Processing
Check RRTs

Impurity B Assessment

Pass: < 0.15%

Within Limits

Fail: > 0.15%
(Investigate Synthesis)

OOS
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Caption: Standard analytical workflow for quantification of Carvedilol Impurity B.

Control & Remediation Strategies
To maintain Impurity B below the ICH Q3A qualification threshold (typically 0.15% or as

specified in EP), control must be exerted at the synthetic stage.
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Synthetic Process Control
Stoichiometry: The most effective control is using a large molar excess of the amine (2-(2-

methoxyphenoxy)ethanamine). By maintaining a high Amine:Epoxide ratio, the probability of

the epoxide reacting with the primary amine (forming Carvedilol) is statistically favored over

reacting with the secondary amine (forming Impurity B).

Addition Mode: Slow addition of the Epoxide to the Amine ensures that the concentration of

epoxide remains low relative to the primary amine throughout the reaction.

N-Protection: An alternative (though more expensive) route involves using an N-protected

amine (e.g., N-benzyl derivative). This prevents the formation of the tertiary amine during the

coupling step. The protecting group is removed subsequently via hydrogenolysis.

Purification
If Impurity B forms, it is difficult to remove via simple crystallization due to its structural

homology to Carvedilol.

Salt Formation: Carvedilol can be purified by forming specific salts (e.g., Hydrochloride or

Phosphate) in solvents where the Impurity B salt has distinct solubility profiles.

Chromatography: Preparative HPLC is reserved for reference standard isolation, not

commercial production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ich.org%2Fpage%2Fquality-guidelines
https://www.benchchem.com/product/b587145?utm_src=pdf-custom-synthesis
https://www.jocpr.com/articles/facile-synthesis-of-carvedilol-from-corresponding-nsulfonamide.pdf
https://www.quickcompany.in/patents/process-for-the-preparation-of-carvedilol-free-from-bis-impurity
https://glppharmastandards.com/product-details/Carvedilol-EP-Impurity-B
https://sriramchem.com/product/carvedilol-ep-impurity-b/
https://manasalifesciences.com/product/carvedilol/carvedilol-ep-impurity-b
https://www.drugfuture.com/Pharmacopoeia/EP7/DATA/1745E.PDF
https://www.benchchem.com/product/b587145#carvedilol-ep-impurity-b-chemical-properties
https://www.benchchem.com/product/b587145#carvedilol-ep-impurity-b-chemical-properties
https://www.benchchem.com/product/b587145#carvedilol-ep-impurity-b-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b587145?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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